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  • Product: 5-Bromo-3-(4-bromoanilino)indol-2-one
  • CAS: 84919-41-5

Core Science & Biosynthesis

Foundational

Technical Assessment: Physicochemical Profiling and Druggability of 5-Bromo-3-(4-bromoanilino)indol-2-one

Executive Summary & Structural Elucidation[1][2] The compound 5-Bromo-3-(4-bromoanilino)indol-2-one represents a halogenated derivative of the isatin (1H-indole-2,3-dione) scaffold. Isatin derivatives are "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Elucidation[1][2]

The compound 5-Bromo-3-(4-bromoanilino)indol-2-one represents a halogenated derivative of the isatin (1H-indole-2,3-dione) scaffold. Isatin derivatives are "privileged structures" in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., Sunitinib, Nintedanib) due to their ability to mimic the purine ring of ATP in the kinase binding pocket.

Structural Definition and Ambiguity Resolution

In technical literature, the nomenclature "3-anilino" applied to isatin derivatives often introduces ambiguity between two distinct chemical species. For the purpose of this analysis, we define the core structure based on the standard condensation reaction between 5-bromoisatin and 4-bromoaniline.

  • Primary Form (Schiff Base): 5-bromo-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one.

  • Tautomeric/Reduced Form: 5-bromo-3-[(4-bromophenyl)amino]-1H-indol-2-one.

Note on Stability: The Schiff base (imine) form is the direct product of synthesis. However, in protic solvents or biological media, tautomeric equilibrium with the enamine form may occur. The analysis below focuses on the Schiff base (


) as the primary electrophilic pharmacophore.
Quantitative Molecular Profile[2][3]
PropertyValueDerivation Logic
Chemical Formula

Isatin Core (

) + Aniline (

) -

(Condensation) + 2 Br Substitutions.
Exact Mass 377.9003 DaBased on

isotope abundance.
Molecular Weight 379.92 g/mol Weighted average of natural isotopes.
Core Scaffold Indolin-2-onePrivileged kinase inhibitor scaffold.

Lipinski’s Rule of Five (Ro5) Analysis[4][5]

Lipinski’s rules are a heuristic filter used to predict the oral bioavailability of drug candidates. A molecule is considered "drug-like" if it violates no more than one of the following criteria.

Detailed Compliance Matrix
Rule ParameterThreshold5-Bromo-3-(4-bromoanilino)indol-2-oneStatusTechnical Insight
Molecular Weight

Da
379.92 Da PASS The molecule is well within the "sweet spot" for oral absorption, allowing room for further derivatization (e.g., solubilizing groups) without breaching the 500 Da limit.
LogP (Lipophilicity)

~4.2 - 4.8 (Predicted) PASS (Borderline) The indole core is moderately polar, but the addition of two bromine atoms (+

lipophilicity) significantly increases hydrophobicity. This suggests high membrane permeability but potential solubility issues.
H-Bond Donors (HBD)

1 PASS Only the indole -NH is a classic donor. The imine nitrogen is an acceptor.
H-Bond Acceptors (HBA)

2 PASS The carbonyl oxygen (C-2) and the imine nitrogen (C-3) act as acceptors.
Molar Refractivity 40 - 130~85 - 95 PASS Indicates appropriate steric bulk for binding pocket occupancy.
Structural Visualization (Synthesis & Logic)

The following diagram illustrates the synthesis pathway and the logical flow of the Lipinski assessment.

G cluster_0 Synthesis Pathway cluster_1 Lipinski Analysis Isatin 5-Bromoisatin (Electrophile) Intermediate Tetrahedral Intermediate Isatin->Intermediate + AcOH (Cat) Aniline 4-Bromoaniline (Nucleophile) Aniline->Intermediate Product Target Schiff Base (C14H8Br2N2O) Intermediate->Product - H2O (Condensation) MW_Check MW < 500? (379.92) Product->MW_Check LogP_Check LogP < 5? (~4.5) MW_Check->LogP_Check Yes HBD_Check HBD < 5? (1) LogP_Check->HBD_Check Yes Conclusion DRUG-LIKE CANDIDATE HBD_Check->Conclusion Pass

Caption: Figure 1. Synthesis pathway of the target molecule via acid-catalyzed condensation, feeding into the Lipinski decision matrix.

Beyond Ro5: Advanced Physicochemical Parameters

While Lipinski's rules cover basic bioavailability, modern drug development requires a deeper look at "soft" rules that dictate pharmacokinetics.

Topological Polar Surface Area (TPSA)[6]
  • Target: < 140 Ų (for cell permeability); < 90 Ų (for BBB penetration).

  • Analysis:

    • Indole NH: ~15.79 Ų

    • Carbonyl (Amide): ~17.07 Ų

    • Imine N: ~12.36 Ų

    • Total TPSA: ~45.22 Ų

  • Implication: This low TPSA suggests excellent membrane permeability . The molecule is likely to cross the Blood-Brain Barrier (BBB), making it a viable scaffold for CNS targets (e.g., glioblastoma).

Rotatable Bonds
  • Count: 1 (The C-N bond between the imine and the 4-bromophenyl ring).

  • Implication: High structural rigidity. This is favorable for binding affinity (low entropy penalty upon binding) but requires the crystal structure to closely match the protein binding pocket.

Experimental Validation Protocols

As a Senior Scientist, I advise against relying solely on computational predictions for halogenated aromatics, as "halogen bonding" can skew standard LogP calculations. The following protocols provide a self-validating system for empirical data generation.

Protocol A: Synthesis for Purity Verification

Before physicochemical profiling, the compound must be synthesized to >98% purity to avoid artifacts from unreacted aniline.

  • Reagents: 5-bromoisatin (1.0 eq), 4-bromoaniline (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve 5-bromoisatin in hot glacial acetic acid (10 mL/mmol).

    • Add 4-bromoaniline.

    • Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Critical Step: Upon completion, cool to room temperature. The Schiff base typically precipitates as a colored solid (orange/red).

  • Purification: Filter and wash with cold ethanol (removes unreacted aniline) followed by recrystallization from Ethanol/DMF.

  • Validation:

    
    H NMR must show the disappearance of the aniline 
    
    
    
    peak (~5.0 ppm) and the presence of the indole NH (~10.8 ppm).
Protocol B: Experimental LogP Determination (Shake-Flask HPLC Method)

This method is superior to simple shake-flask UV-Vis due to the low aqueous solubility of the dibromo-compound.

Materials:

  • n-Octanol (HPLC grade, water-saturated).

  • Water (HPLC grade, octanol-saturated, phosphate buffered to pH 7.4).

  • Agilent 1200/1290 Infinity LC or equivalent.[1]

Workflow:

  • Phase Saturation: Mix n-octanol and buffer (1:1) for 24 hours. Separate phases.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of pre-saturated octanol . (Do not dissolve in DMSO first if possible, to avoid cosolvent effects on partition).

  • Partitioning:

    • Take 0.5 mL of Stock (Octanol) and mix with 0.5 mL of pre-saturated Buffer.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Inject the Octanol phase (diluted if necessary) and the Aqueous phase into HPLC.

    • Column: C18 Reverse Phase.

    • Detection: UV at

      
       (likely 250–300 nm).
      
  • Calculation:

    
    
    
  • Self-Validation Check: If the aqueous peak is below the Limit of Quantitation (LOQ) due to high lipophilicity (expected here), use the retention time correlation method (using known standards like toluene and naphthalene) to extrapolate LogP.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.

  • Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews. (Foundational chemistry for isatin condensation).

  • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note.

  • PubChem. (2023). Compound Summary: 5-Bromo-3-(4-bromoanilino)indol-2-one (Analogous structures and properties).

  • Hosseinzadeh, et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry.

Sources

Exploratory

Introduction: The Privileged Indolin-2-one Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-(4-bromoanilino)indol-2-one Analogs The indolin-2-one (oxindole) nucleus is a cornerstone scaffold in modern medicinal chemistry, reno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-(4-bromoanilino)indol-2-one Analogs

The indolin-2-one (oxindole) nucleus is a cornerstone scaffold in modern medicinal chemistry, renowned for its versatility and profound biological activities.[1] Its rigid, planar structure, featuring a fused benzene and pyrrole ring, serves as an excellent framework for designing inhibitors that target the ATP-binding site of protein kinases.[2][3] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of small-molecule kinase inhibitors has become a major focus of drug discovery.[6]

This guide focuses on the structure-activity relationship (SAR) of a specific class of indolin-2-one derivatives: 5-Bromo-3-(4-bromoanilino)indol-2-one and its analogs. While specific public data on this exact parent compound is limited, this document synthesizes extensive research on closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will dissect the molecule to understand how modifications to each component—the C5-bromo substitution, the C3-anilino side chain, and the N1-position of the indole core—collectively influence target selectivity, potency, and overall pharmacological profile. The indolin-2-one core is essential for inhibiting key kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in angiogenesis, the process of forming new blood vessels required for tumor growth.[7]

Chapter 1: The Indolin-2-one Core and Its Role as a Kinase Hinge Binder

The efficacy of the indolin-2-one scaffold lies in its ability to function as a "hinge-binder" within the ATP-binding pocket of protein kinases. The N-H and C=O groups of the lactam ring are perfectly positioned to form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring is the foundation of its inhibitory activity.

The general mechanism involves the inhibitor occupying the space normally taken by ATP, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Indolin-2-one Inhibitor hinge Hinge Region (e.g., Met, Glu) Substrate Substrate Protein pocket Hydrophobic Pocket indolinone Indolin-2-one Core (Lactam Ring) indolinone->hinge H-Bonds (Key Interaction) c3_sub C3-Substituent (e.g., Anilino Group) c3_sub->pocket Van der Waals & Hydrophobic Interactions ATP ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation (Blocked by Inhibitor) Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream

Caption: General mechanism of kinase inhibition by the indolin-2-one scaffold.

Chapter 2: Synthetic Strategies for Indolin-2-one Analogs

The synthesis of 3-substituted indolin-2-one derivatives is typically achieved through a convergent strategy. The core 5-bromo-oxindole is first synthesized, followed by a condensation reaction with an appropriate aldehyde or imine to install the C3-substituent.

Synthesis of the 5-Bromo-oxindole Core

The preparation of 5-bromo-oxindole can be approached via several established routes, often starting from 4-bromoaniline or indole itself. A common method involves the protection of indole, followed by selective bromination at the C5 position and subsequent deprotection/oxidation.[8][9]

G start 4-Bromoaniline step1 Fischer Indole Synthesis (with pyruvate) start->step1 intermediate1 5-Bromo-indole-2-carboxylic acid step1->intermediate1 step2 Decarboxylation (Heat) intermediate1->step2 intermediate2 5-Bromoindole step2->intermediate2 step3 Oxidation / Rearrangement (e.g., with NBS in t-BuOH/H2O) intermediate2->step3 end_product 5-Bromo-oxindole step3->end_product

Caption: A representative synthetic workflow for the 5-Bromo-oxindole core.
Knoevenagel Condensation for C3-Substitution

The key step to introduce the C3-(4-bromoanilino) moiety is the Knoevenagel condensation of the 5-bromo-oxindole with an appropriate aldehyde or, in this case, more likely an imine precursor derived from 4-bromoaniline.[10] The reaction is typically base-catalyzed, using agents like piperidine or triethylamine in a suitable solvent such as ethanol or methanol.

Protocol: General Synthesis of 3-Anilinoindol-2-one Analogs

  • Reactant Preparation: Dissolve 1.0 equivalent of the substituted oxindole (e.g., 5-bromo-oxindole) and 1.1 equivalents of the corresponding aromatic aldehyde (e.g., 4-bromobenzaldehyde) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.[10]

  • Note: For the anilino linkage, a subsequent reduction of a nitrone or imine intermediate formed from a nitroso or formyl precursor may be required.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The biological activity and kinase selectivity of this scaffold can be fine-tuned by strategic modifications at three primary positions: the C3-anilino ring, the C5-position of the indolin-2-one core, and the N1-indole nitrogen.

The C3-Anilino Substituent: The Key to Selectivity

The substituent at the C3 position extends into a more variable region of the ATP-binding pocket and is a primary determinant of kinase selectivity.[7]

  • Role of the 4-Bromo Group: The bromine atom on the anilino ring is crucial. Its size and lipophilicity allow it to occupy a specific hydrophobic pocket. Changing this substituent can drastically alter the kinase inhibition profile. For instance, bulky groups on the phenyl ring at C3 have been shown to confer high selectivity toward EGFR and Her-2 RTKs, while five-membered heteroaryl rings at this position can impart high specificity against VEGFR activity.[11]

  • Hydrogen Bonding Potential: The anilino N-H group can act as a hydrogen bond donor, forming an additional interaction with the enzyme backbone (often with a glutamate residue in the DFG motif), which can significantly enhance binding affinity.

  • Positional Isomers: The position of the bromine is critical. A 4-bromo substituent fits differently than a 2- or 3-bromo substituent, altering the vector and orientation of the phenyl ring within the binding site.

The C5-Position: Modulator of Potency and Properties

The C5 position of the indolin-2-one core points towards the solvent-exposed region of the ATP pocket.

  • Role of the 5-Bromo Group: The electron-withdrawing nature of the bromine atom can influence the electronics of the entire indole ring system, potentially affecting the strength of the key hinge-binding hydrogen bonds. Furthermore, like the bromo group on the anilino ring, it contributes to hydrophobic interactions. The inclusion of halides at C5 is a common strategy in potent kinase inhibitors like Sunitinib and Famitinib, which show superior activity against VEGFR-2 and PDGFRβ.[3]

  • Other Substituents: Replacing the bromine with other groups allows for modulation of physicochemical properties.

    • Hydrogen: Provides a baseline for activity comparison.

    • Fluoro: A smaller, more electronegative halogen. Sunitinib, a clinically approved multi-kinase inhibitor, features a fluorine atom at C5.[3][4]

    • Methoxy/Amine Groups: Can introduce additional hydrogen bonding opportunities or be used to tune solubility and metabolic stability.

The N1-Position: Influencing Solubility and Cell Permeability

The indole nitrogen (N1) is often unsubstituted to preserve the crucial hydrogen bond donation to the kinase hinge. However, in some cases, substitution at this position is explored to improve pharmacokinetic properties.

  • Small Alkyl Groups: N-methylation or N-ethylation can block metabolic N-dealkylation and may improve cell permeability, but often at the cost of reduced potency due to the loss of the H-bond donor.

  • Solubilizing Groups: Introduction of polar groups, such as a diethylaminoethyl chain (as seen in Sunitinib), is a well-established strategy to dramatically increase aqueous solubility and improve oral bioavailability, which is critical for drug development.[4][12]

Chapter 4: Quantitative SAR Data and Biological Evaluation

The efficacy of indolin-2-one analogs is quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and their anti-proliferative activity against cancer cell lines.

Comparative Kinase Inhibition Profile

The following table summarizes representative IC₅₀ data for various indolin-2-one analogs from public literature, illustrating the impact of substitutions on kinase selectivity.

Compound ScaffoldC5-SubstituentC3-Substituent MoietyTarget KinaseIC₅₀ (nM)Reference
Indolin-2-oneH3,5-dimethyl-1H-pyrrol-2-ylVEGFR-256.74[6]
Indolin-2-oneH3,5-dimethyl-1H-pyrrol-2-ylCDK-29.39[6]
Indolin-2-oneH3,5-dimethyl-1H-pyrrol-2-ylEGFR>10,000[6]
Sunitinib Analog F Pyrrole with Solubilizing Chain VEGFR-2 <10 [4][12]
Sunitinib Analog F Pyrrole with Solubilizing Chain PDGFRβ <10 [4][12]
Sunitinib Analog F Pyrrole with Solubilizing Chain c-Kit <10 [4][12]
1-benzyl-5-bromoindolin-2-oneBrHydrazono-4-(4-chlorophenyl)thiazoleVEGFR-2503[13]
1-benzyl-5-bromoindolin-2-oneBrHydrazono-4-(4-methoxyphenyl)thiazoleVEGFR-2728[13]

This table is a synthesized representation from multiple sources to illustrate SAR principles.

The data clearly shows that small changes, such as the introduction of a fluorine at C5 and a specific side chain at C3 (Sunitinib), can lead to potent, multi-targeted kinase inhibition.[4][12] The 5-bromo analogs also demonstrate significant VEGFR-2 inhibitory activity.[13]

Experimental Protocols for Biological Assays

This protocol provides a framework for measuring the direct inhibitory effect of a compound on a purified kinase.[14]

  • Solution Preparation: Prepare stock solutions of the purified recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in an appropriate kinase assay buffer. Prepare a serial dilution of the test compound (e.g., 5-Bromo-3-(4-bromoanilino)indol-2-one analog) in DMSO.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add the kinase solution to each well. Add the diluted test compounds to the experimental wells and DMSO vehicle to the control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

This assay measures the cytotoxic or anti-proliferative effects of a compound on living cells.[15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.[13]

Chapter 5: Signaling Pathway Context and Future Directions

The ultimate goal of these inhibitors is to block oncogenic signaling pathways. The VEGFR signaling cascade is a prime example, where inhibition prevents endothelial cell proliferation and migration, thus cutting off a tumor's blood supply.

cluster_downstream Downstream Signaling Cascades VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Binding & Dimerization VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation RAS RAS VEGFR->RAS Activation Inhibitor 5-Bromo-3-(4-bromoanilino) indol-2-one Analog Inhibitor->VEGFR INHIBITION AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by an indolin-2-one analog.
Conclusion and Future Directions

The 5-Bromo-3-(4-bromoanilino)indol-2-one scaffold represents a promising framework for the development of novel kinase inhibitors. The SAR insights derived from related analogs provide a clear roadmap for optimization:

  • C3-Anilino Ring Exploration: Systematic substitution on the anilino ring with various electron-donating and withdrawing groups, as well as heterocyclic replacements, could yield analogs with novel kinase selectivity profiles.

  • C5-Position Bioisosteres: Replacing the C5-bromo group with other halogens (F, Cl) or bioisosteres like CF₃ or CN could fine-tune potency and metabolic stability.

  • N1-Solubilizing Moieties: For lead compounds with high potency but poor solubility, the introduction of carefully selected N1-substituents could enhance drug-like properties without compromising affinity.

By leveraging this established SAR knowledge, researchers can rationally design and synthesize next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic agents in oncology and beyond.

References

  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

  • Serradell, M. N., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2382-2394. [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234. [Link]

  • Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (substituted)-Indole Derivatives as Potential COX-2 Inhibitors. Indo American Journal of Pharmaceutical Sciences, 05(01). [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Scribd. [Link]

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1335-1344. [Link]

  • ResearchGate. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-indoline. PrepChem.com. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]

  • Le, T., et al. (2022). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

  • ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(12), 22394-22408. [Link]

  • Kumar, A., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmaceuticals, 5(1), 62-79. [Link]

  • ResearchGate. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(4), 93-98. [Link]

  • Bentham Science. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]

  • Abdel-Aziz, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3218. [Link]

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Sources

Protocols & Analytical Methods

Method

Thin Layer Chromatography (TLC) systems for isatin-aniline derivatives

An Application Guide to Thin Layer Chromatography (TLC) for the Analysis of Isatin-Aniline Derivatives Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed exploration of Thin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin Layer Chromatography (TLC) for the Analysis of Isatin-Aniline Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of Thin Layer Chromatography (TLC) systems tailored for the analysis of isatin-aniline derivatives, a class of compounds renowned for their diverse pharmacological potential. Isatin (1H-indole-2,3-dione) and its derivatives, particularly Schiff bases formed with anilines, are pivotal in medicinal chemistry and drug discovery.[1][2][3] Effective and efficient analytical techniques are paramount for monitoring synthesis, assessing purity, and determining physicochemical properties. This document elucidates the fundamental principles, provides validated starting protocols, and offers expert insights into method development and troubleshooting for the TLC analysis of these compounds, serving as an essential resource for researchers in organic synthesis and pharmaceutical development.

The Strategic Importance of TLC in Isatin-Aniline Chemistry

Isatin-aniline derivatives, most commonly Schiff bases, are formed through the condensation reaction between the C-3 carbonyl group of an isatin core and the primary amino group of an aniline.[1][2] This molecular scaffold is a cornerstone in the synthesis of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5]

Given the therapeutic interest, the synthesis of novel derivatives is a highly active area of research. In this context, Thin Layer Chromatography (TLC) emerges as an indispensable analytical tool for several reasons:

  • Reaction Monitoring: TLC provides a rapid, cost-effective method to track the progress of the condensation reaction, visualizing the consumption of the isatin and aniline starting materials and the formation of the Schiff base product.[3][6]

  • Purity Assessment: It allows for a quick qualitative assessment of product purity, revealing the presence of unreacted starting materials or byproducts.

  • Solvent System Selection for Column Chromatography: TLC acts as a pilot technique for developing solvent systems for preparative purification by flash column chromatography.[7]

  • Physicochemical Characterization: Techniques like reversed-phase TLC (RP-TLC) can be employed to estimate the lipophilicity of novel derivatives, a critical parameter for predicting pharmacokinetic behavior.[8]

This guide focuses on providing the causal logic behind developing robust TLC methods for this specific class of molecules.

Foundational Principles: Crafting the Ideal TLC System

A successful TLC separation is governed by the interplay between the compound, the stationary phase, and the mobile phase. The goal is to achieve differential partitioning of the components in a mixture, leading to distinct spots with optimal retardation factors (Rƒ).

The Stationary Phase: The Separation Canvas

For isatin-aniline derivatives, the overwhelmingly standard choice for the stationary phase is silica gel 60 F254 . Here's the rationale:

  • Polarity: Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. Isatin-aniline derivatives possess polar functional groups (amide C=O, imine C=N, indole N-H) and a large aromatic system, allowing for strong interactions (primarily hydrogen bonding and dipole-dipole) with the silica surface.

  • Acidic Nature: The silica surface is slightly acidic, which is generally compatible with the weakly basic imine nitrogen of the Schiff base.

  • F254 Indicator: The 'F254' designation indicates the inclusion of a fluorescent indicator that glows under UV light at 254 nm. Isatin-aniline derivatives, being highly conjugated aromatic systems, absorb UV light and will appear as dark spots, enabling easy and non-destructive visualization.

While silica is standard, reversed-phase (RP) TLC plates (e.g., C18-modified silica) can also be used.[8] In this mode, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water mixtures) is used. This technique is particularly valuable for separating closely related, less polar derivatives or for studies correlating chromatographic behavior with lipophilicity.[8]

The Mobile Phase: The Eluting Force

The choice of mobile phase (eluent) is the most critical variable in TLC method development. The eluent's role is to move up the plate via capillary action and compete with the stationary phase for the analyte molecules. The principle is simple: "like dissolves like." A more polar mobile phase will have a stronger affinity for the polar analyte, moving it further up the plate and resulting in a higher Rƒ value.

The general strategy involves using a mixture of a less polar solvent and a more polar solvent, allowing for fine-tuning of the overall mobile phase polarity.

  • Initial Screening: A good starting point for a new isatin-aniline derivative of unknown polarity is a 1:1 mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or chloroform).

  • Optimization:

    • If Rƒ is too low (<0.2): The compound is sticking too strongly to the silica. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc).

    • If Rƒ is too high (>0.8): The compound is spending too much time in the mobile phase. Decrease the polarity by increasing the proportion of the less polar solvent.

    • If spots are streaking: This can be due to sample overloading or secondary interactions. Adding a small amount (~1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this by neutralizing active sites on the silica gel. For isatin Schiff bases, a trace of acetic acid can sometimes improve peak shape.

The Influence of Molecular Structure on Rƒ

The polarity of an isatin-aniline derivative is a composite of its core structure and the electronic nature of its substituents. Understanding this relationship is key to predicting chromatographic behavior.

  • Isatin Core: The isatin moiety itself is quite polar, containing two carbonyl groups and an N-H group capable of hydrogen bonding.

  • Aniline Substituents:

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl (-CH₃) on the aniline ring increase electron density, making the molecule slightly less polar. These derivatives will generally have a higher Rƒ value in a given solvent system.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) decrease electron density and increase the molecule's overall polarity. These derivatives will interact more strongly with the silica gel, resulting in a lower Rƒ value.

The following diagram illustrates this fundamental relationship.

G cluster_0 Molecular Structure Modification cluster_1 Impact on Polarity & TLC Behavior Core Isatin-Aniline Core EDG Add Electron-Donating Group (e.g., -OCH₃, -CH₃) Core->EDG EWG Add Electron-Withdrawing Group (e.g., -NO₂, -Cl) Core->EWG Polarity_Dec Overall Polarity Decreases EDG->Polarity_Dec Polarity_Inc Overall Polarity Increases EWG->Polarity_Inc Rf_Inc Higher Rƒ Value (Moves further up the plate) Polarity_Dec->Rf_Inc Weaker interaction with silica gel Rf_Dec Lower Rƒ Value (Stays closer to baseline) Polarity_Inc->Rf_Dec Stronger interaction with silica gel

Caption: Structure-Polarity-Rƒ Relationship for Isatin-Aniline Derivatives.

Validated TLC Systems for Isatin-Aniline Derivatives

The following table summarizes TLC systems reported in the literature for the successful separation and analysis of various isatin-aniline Schiff bases. These serve as excellent starting points for method development. All systems utilize silica gel 60 F254 plates.

Derivative TypeMobile Phase (Solvent System)Ratio (v/v)Approx. RƒReference
Isatin/5-nitroisatin + 2-aminoanthracene Schiff BaseChloroform : Methanol90 : 10Varies[3]
Isatin + 4-aminoantipyrine Schiff BaseAcetone : Chloroform1 : 1Varies[9]
Isatin + 4-aminoantipyrine Schiff BaseAcetone : Chloroform1 : 2Varies[9]
Isatin + 4-aminoantipyrine Schiff BaseAcetone : Chloroform2 : 1Varies[9]
General Isatin Schiff & Mannich BasesChloroform : Methanol99 : 1VariesSuggested in troubleshooting discussion[7]
General Screening (Intermediate Polarity)Hexane : Ethyl Acetate1 : 1VariesStandard practice
General Screening (Higher Polarity)Dichloromethane : Methanol95 : 5VariesStandard practice

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the standard procedure for analyzing an isatin-aniline derivative using TLC.

Workflow Diagram

TLC_Workflow A 1. Chamber Saturation D 4. Chromatogram Development A->D B 2. Plate Preparation C 3. Sample Application (Spotting) B->C C->D E 5. Visualization D->E F 6. Rƒ Calculation & Analysis E->F

Caption: Standard workflow for Thin Layer Chromatography analysis.

Materials
  • Silica gel 60 F254 TLC plates (glass or aluminum-backed)

  • TLC developing chamber with lid

  • Filter paper

  • Capillary tubes or micropipette for spotting

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexane)

  • Sample dissolved in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Pencil, ruler

  • UV lamp (254 nm)

  • Iodine chamber (optional)

Methodology
  • Mobile Phase and Chamber Preparation:

    • Prepare the desired mobile phase by accurately mixing the solvents. For example, to make 10 mL of 9:1 Chloroform:Methanol, mix 9 mL of chloroform and 1 mL of methanol.

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, leaning against the wall and partially submerged in the solvent. This facilitates saturation of the chamber atmosphere with solvent vapors.[10]

    • Close the lid and let the chamber equilibrate for at least 10-15 minutes. This is critical for achieving reproducible Rƒ values.

  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.

    • Using a pencil (never a pen), gently draw a light origin line about 1-1.5 cm from the bottom of the plate.

    • Mark faint "x"s along the origin line where you will apply your samples. Keep them at least 1 cm from the edges.

  • Sample Application (Spotting):

    • Dip a capillary tube into your dilute sample solution.

    • Briefly and gently touch the tip of the capillary to the marked origin on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

    • Allow the solvent to evaporate completely before applying more sample to the same spot if necessary.

    • It is good practice to spot the starting materials (isatin, aniline) and the reaction mixture/product on the same plate for direct comparison.

  • Development:

    • Carefully place the spotted TLC plate into the pre-saturated chamber using forceps. Ensure the origin line is above the level of the mobile phase.

    • Close the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm). The conjugated isatin-aniline derivatives will appear as dark purple/black spots against a glowing green background. Circle the spots lightly with a pencil.

    • (Optional) Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.

    • Calculate the Retardation Factor (Rƒ) for each spot:

      • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

      • Measure from the origin line to the center of the spot. The Rƒ value is a characteristic property of a compound in a specific TLC system and should be between 0 and 1.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
No Separation (Spots at baseline) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase methanol in a chloroform/methanol mix).
No Separation (Spots at solvent front) Mobile phase is too polar.Decrease the proportion of the polar solvent.
Spots are streaked or elongated Sample is too concentrated (overloaded).Compound is highly polar or acidic/basic.Adsorbent is not fully activated.Spot a more dilute solution.Apply the sample in smaller increments, allowing the solvent to dry in between.Add a trace amount (~1%) of acetic acid or triethylamine to the mobile phase.
Spots are very close together The polarity of the mobile phase is not optimal for differential separation.Try a different solvent system with similar polarity but different selectivity (e.g., replace ethyl acetate with a chloroform/acetone mix).Use a slightly less polar solvent and allow the plate to run for a longer distance (use a larger plate).[7]
Rƒ values are not reproducible The TLC chamber was not properly saturated.The mobile phase composition changed due to evaporation.Temperature fluctuations.Always use filter paper and allow the chamber to equilibrate for at least 15 minutes before running the plate.Keep the chamber lid on at all times.Perform chromatography at a stable room temperature.

References

  • Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Application of thin-layer chromatography in the assessment of bioactivity properties of isatin derivatives. (2022). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff’s Bases Derived from Isatin With 2-Aminobenzohydrazide. (2021). Chemical Methodologies. [Link]

  • Varma, R. S., & Nobles, W. L. (1967). Thin-layer chromatography of isatins and corresponding isatin-N-Mannich bases. Journal of Chromatography A, 28(2), 478-479. [Link]

  • Mukhlif, M. M., & Al-Mudhafar, M. M. J. (2023). Synthesis, Characterization, and Preliminary Antimicrobial Evaluation of New Schiff Bases and Mannich Bases of Isatin. Iraqi Journal of Pharmaceutical Sciences, 32(Suppl), 156-163. [Link]

  • How can I separate spots on TLC of Schiff and Mannich base derivatives of Isatin? (2014). ResearchGate. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). International Journal of Trend in Scientific Research and Development. [Link]

  • Overview of Schiff Bases of Isatin Derivatives. (2024). Acta Scientific. [Link]

  • Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019). SciSpace. [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

  • Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. Scientific Reports, 13(1), 4529. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]

  • Martinson, T. A., et al. (2012). Synthesis of Substituted Isatins. Molecules, 17(10), 12254-12263. [Link]

  • Synthesis, Structure and Characterization of New Metal Complexes of Schiff Bases Derived from Isatin N-Benzylisatin and 4-Aminoantipyrine. (2011). ResearchGate. [Link]

  • Thin–layer Chromatography (TLC). (2017). ScienceDirect. [Link]

  • Stains for Developing TLC Plates. (n.d.). The Royal Society of Chemistry. [Link]

  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012). U.S. Department of Justice. [Link]

  • Comparison of the TLC Rf values and UV-Visible spectral data of Senna italica from four different geographical locations of Limpopo province (South Africa). (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Rf values of the standards used in TLC and their respective colors. (2022). ResearchGate. [Link]

  • Varma, R. S., & Nobles, W. L. (1967). Thin-layer chromatography of isatins and corresponding isatin-N-Mannich bases. Journal of Chromatography, 28(2), 478-9. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules. [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Bromo-3-(4-bromoanilino)indol-2-one

Executive Summary You are likely encountering precipitation ("crashing out") when transitioning 5-Bromo-3-(4-bromoanilino)indol-2-one from an organic stock solution into aqueous media.[1][2] This compound belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when transitioning 5-Bromo-3-(4-bromoanilino)indol-2-one from an organic stock solution into aqueous media.[1][2]

This compound belongs to the 3-substituted indolin-2-one class (structurally related to kinase inhibitors like Sunitinib and Nintedanib). These molecules are classic "brick dust" compounds: they possess high lipophilicity (LogP > 3.5) and high crystal lattice energy due to planar


-

stacking.

The Core Problem: While soluble in DMSO, the compound is thermodynamically unstable in water. Direct dilution causes rapid nucleation and precipitation, often forming micro-crystals that are invisible to the naked eye but cytotoxic to cells and confounding to enzymatic assays.

This guide provides the standard operating procedures (SOPs) to solubilize this compound for in vitro and in vivo applications.

Part 1: Stock Solution Preparation

The Golden Rule: Water is the enemy of your stock solution.

Protocol: Anhydrous DMSO Dissolution
  • Solvent Choice: Use Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) .

    • Why: Standard DMSO is hygroscopic. Even 1% water absorption can decrease the solubility of indolin-2-ones by >50%, leading to "seed crystals" in your stock.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Note: Do not attempt >100 mM. High concentrations increase the viscosity and risk precipitation upon freezing.

  • Dissolution Method:

    • Add DMSO to the vial.[3][4]

    • Vortex for 30 seconds.

    • Critical Step: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; sonication breaks up non-visible aggregates.

Storage Workflow

Do not store the master stock at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture.

StockPrep Powder Lyophilized Powder DMSO Add Anhydrous DMSO (Fresh Ampoule) Powder->DMSO Sonicate Sonicate 37°C (10 mins) DMSO->Sonicate Aliquot Aliquot into Single-Use Vials Sonicate->Aliquot Freeze Store at -20°C (Desiccated) Aliquot->Freeze

Caption: Figure 1. Optimal workflow for preparing and storing hydrophobic small molecule stock solutions to prevent moisture-induced precipitation.

Part 2: Troubleshooting Aqueous Precipitation (In Vitro)

Issue: "I add 1 µL of stock to 1 mL of media, and it turns cloudy." Cause: The "Solvent Shock." The local concentration of the drug exceeds its solubility limit at the injection site before it can disperse.

Method A: The "Solvent Shift" (Recommended)

Instead of a direct 1:1000 dilution, use an intermediate dilution step.

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .

    • Example: 10 µL of 10 mM Stock + 90 µL PEG-400 = 1 mM Intermediate.

  • Final Dilution: Pipette the Intermediate into your media while vortexing the media.

    • Result: The PEG acts as a buffer against the polarity shift, preventing immediate nucleation.

Method B: Serial Dilution in Media (Alternative)

If PEG is toxic to your specific cell line:

  • Place culture media in a tube.

  • Vortex the media continuously.

  • Add the DMSO stock dropwise into the center of the vortex.

  • Do not add stock to a static solution.

Solubility Limits Table
Solvent SystemEstimated Solubility LimitApplication
Pure Water / PBS < 1 µg/mL (Insoluble)None
100% DMSO > 25 mg/mLStock Storage
Cell Media + 0.1% DMSO ~ 5–10 µMStandard Assays
Cell Media + 1% DMSO ~ 50 µMAcute Toxicity Assays
PBS + 30% PEG-400 ~ 1–2 mg/mLIn Vivo / High Conc.

Part 3: In Vivo Formulation (Animal Studies)

For animal studies, simple DMSO/Water mixtures will likely cause precipitation in the peritoneum or gut, leading to poor bioavailability. You must use a Co-solvent System or Complexation .

Formulation 1: The "Kinase Standard" (Co-Solvent)

This is the industry-standard vehicle for lipophilic kinase inhibitors (e.g., Sunitinib analogs).

Recipe (Prepare fresh):

  • 5% DMSO (Dissolve drug here first)

  • 40% PEG-300 (Add slowly, vortex)

  • 5% Tween 80 (Add, vortex until clear)

  • 50% ddH2O (Add last, warm to 37°C if needed)

Protocol:

  • Dissolve 5-Bromo-3-(4-bromoanilino)indol-2-one in the DMSO volume.

  • Add PEG-300.[3] The solution should remain clear.

  • Add Tween 80.[3][4]

  • Add water slowly. If cloudiness appears, sonicate. If it remains cloudy, the concentration is too high (Likely limit: 2–5 mg/mL).

Formulation 2: Cyclodextrin Complexation (Superior Bioavailability)

If the co-solvent is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Prepare 20% (w/v) HP-β-CD in PBS (pH 7.4).

  • Dissolve compound in minimal DMSO.

  • Add DMSO solution to the Cyclodextrin solution dropwise with vigorous stirring.

  • Adjust pH to 4.0–5.0 temporarily to aid dissolution (the aniline nitrogen may protonate), then back to 7.4, though this risks reprecipitation. Note: Indolin-2-ones are generally non-ionizable at physiological pH, so reliance on the hydrophobic cavity of CD is key.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent solubility issues.

Troubleshooting Start Precipitation Observed? CheckConc Is Final Conc > 10 µM? Start->CheckConc ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckDMSO Is DMSO Stock Old? CheckConc->CheckDMSO No NewDMSO Prepare Fresh in Anhydrous DMSO CheckDMSO->NewDMSO Yes Method Direct Addition used? CheckDMSO->Method No SwitchMethod Use 'Solvent Shift' (PEG-400 Intermediate) Method->SwitchMethod Yes Complex Switch to Cyclodextrin Formulation Method->Complex No (Still crashing)

Caption: Figure 2. Step-by-step diagnostic process for resolving precipitation events in aqueous media.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? The aniline group looks basic. Answer: Proceed with extreme caution. While the aniline nitrogen has a pKa ~3–4, protonating it requires a pH < 3. Indolin-2-ones contain an amide/lactam bond which can undergo hydrolysis (ring-opening) in strong acids or bases, destroying your compound [1]. Stick to neutral pH and rely on co-solvents.

Q2: My media turned yellow/orange after adding the drug. Is this normal? Answer: Yes. Oxindole derivatives are highly conjugated systems (chromophores). A color change often indicates successful dissolution. However, if the solution becomes turbid (cloudy) or you see particulates under a microscope (40x), precipitation has occurred.

Q3: How do I validate that the compound is actually in solution for my IC50 assay? Answer: Do not rely on visual inspection.

  • Prepare your highest concentration in media.[2]

  • Centrifuge at 13,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC or absorbance.

  • If the signal is <90% of the theoretical concentration, you have a solubility problem.

Q4: Is this compound light sensitive? Answer: Many brominated indoles are photosensitive. Store stocks in amber vials and avoid prolonged exposure to direct light during experiments to prevent debromination or oxidation [2].

References

  • Selleck Chemicals. Inhibitor Handling Instructions: Solubility & Storage. Retrieved from .

  • MilliporeSigma. Solubility & Stability of Indolin-2-one Derivatives. Retrieved from .

  • BenchChem. Troubleshooting Precipitation of Lipophilic Kinase Inhibitors. Retrieved from .

  • Li, P., et al. (2005). General strategies for the formulation of hydrophobic drugs. Nature Protocols.

Sources

Optimization

Technical Support: Stability &amp; Handling of 5-Bromo-3-(4-bromoanilino)indol-2-one

This technical guide addresses the stability, solubility, and handling of 5-Bromo-3-(4-bromoanilino)indol-2-one , a halogenated 3-amino-2-oxindole derivative. This scaffold is characteristic of ATP-competitive kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 5-Bromo-3-(4-bromoanilino)indol-2-one , a halogenated 3-amino-2-oxindole derivative. This scaffold is characteristic of ATP-competitive kinase inhibitors (e.g., similar to intermediates of Sunitinib or Nintedanib) and is prone to specific degradation pathways in aqueous cell culture environments.

Compound Overview & Chemical Properties
  • Chemical Class : 3-Substituted Indolin-2-one (Oxindole).

  • Core Structure : A bicyclic indole core with a carbonyl at C2 and a 4-bromoaniline moiety attached at C3.

  • Key Stability Risk : The C3 position is chemically active. In aqueous media, this compound is susceptible to oxidation (forming isatin derivatives) and tautomeric shifts (enamine-imine equilibrium), which can alter biological potency.

Troubleshooting & FAQs
Q1: Why do I see a precipitate when adding the compound to cell culture media?

Diagnosis: "Solvent Shock" and Hydrophobic Aggregation. Like many halogenated indolinones, this compound is highly lipophilic (LogP > 3.5). When a concentrated DMSO stock is added directly to aqueous media, the rapid change in polarity causes immediate precipitation, often invisible to the naked eye but detectable as a loss of biological activity.

Solution:

  • Step-Wise Dilution: Do not add 100% DMSO stock directly to the cell plate. Prepare a 10x or 100x intermediate dilution in media without serum first, vortex immediately, and then add to the final culture.

  • Serum Buffering: Ensure the media contains at least 5-10% Fetal Bovine Serum (FBS) before adding the drug. Serum albumin (BSA) acts as a carrier protein, solubilizing the lipophilic drug and preventing precipitation [1].

Q2: The media turned a different color after 24 hours. Is the compound degrading?

Diagnosis: Oxidative Degradation. Indolin-2-one derivatives are sensitive to oxidation at the C3 position. A color shift (often to pink, red, or orange) suggests the formation of Isatin (5-bromoisatin) or dimerization products (Indirubin-like species) [2].

Mechanism:

  • Hydrolysis of the C3-N bond (slow in neutral pH, faster in acidic).

  • Oxidation of the indole core by reactive oxygen species (ROS) in the media.

Mitigation:

  • Fresh Preparation: Make working solutions immediately before use. Do not store diluted media at 4°C for >24 hours.

  • Antioxidants: If the assay permits, adding 50 µM

    
    -mercaptoethanol or Glutathione can stabilize the indole core.
    
Q3: My IC50 values are shifting (potency loss) in long-term assays (>48h). Why?

Diagnosis: Serum Protein Binding & Tautomerization.

  • Protein Binding: >95% of the compound may be bound to albumin in FBS, reducing the free fraction available to enter cells.

  • Tautomerism: The 3-amino form can equilibrate with the 3-imino form. While both may bind kinases, they have different solubilities and metabolic stabilities.

Experimental Protocols
Protocol A: Optimal Solubilization for Cell Culture
  • Stock Solvent: Anhydrous DMSO (Grade ≥99.9%). Avoid Ethanol (promotes esterification/solvolysis).

  • Concentration: 10 mM or 50 mM stock. Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.

Step-by-Step Dilution:

  • Thaw DMSO stock at room temperature (protected from light).

  • Intermediate Step: Dilute stock 1:100 into serum-free media (e.g., 1 µL stock into 99 µL RPMI). Vortex vigorously for 10 seconds.

  • Final Step: Add the intermediate solution to the cell culture well (containing 10% FBS) to achieve the final concentration (e.g., 1:10 dilution).

    • Final DMSO concentration should be <0.5% to avoid cytotoxicity.

Protocol B: Rapid Stability Check (LC-MS)

If you suspect degradation, perform this check before critical experiments.

  • Prepare Sample: Spike media (with and without serum) with 10 µM compound. Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 6h, 24h.

  • Extraction: Add 3 volumes of cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into LC-MS.

    • Look for: Parent peak (M+H), Hydrolysis product (5-bromoisatin, mass ~226 Da), and Aniline fragment (4-bromoaniline, mass ~172 Da).

Mechanistic Visualization

The following diagram illustrates the degradation and equilibrium pathways of 3-aminoindolin-2-ones in aqueous media.

StabilityPathway Compound 5-Bromo-3-(4-bromoanilino)indol-2-one (Active Drug) Tautomer 3-Imino Tautomer (Equilibrium Species) Compound->Tautomer Tautomerization (pH dependent) ProteinBound Albumin-Bound Complex (Biologically Inactive) Compound->ProteinBound Rapid Binding (FBS) Hydrolysis Hydrolysis Intermediate Tautomer->Hydrolysis +H2O (Slow) Isatin Degradation Product 1: 5-Bromoisatin Hydrolysis->Isatin Oxidation/Cleavage Aniline Degradation Product 2: 4-Bromoaniline Hydrolysis->Aniline Cleavage

Figure 1: Degradation and equilibrium pathways. The compound exists in equilibrium with its imine tautomer. In the presence of serum (FBS), it rapidly binds proteins. Over time, hydrolysis yields 5-bromoisatin and 4-bromoaniline.

Summary Data Table: Stability Profile
ParameterConditionStability / OutcomeRecommendation
Solubility 100% DMSOHigh (>50 mM)Store stocks here.
Solubility Water / PBSNegligible (<1 µM)Do not dilute directly into PBS.
Media Stability RPMI + 10% FBS (37°C)t1/2 ≈ 12-24 hoursRefresh media daily for long assays.
Light Sensitivity Ambient LightModerate (Debromination)Protect from light (amber tubes).
Protein Binding 10% FBSHigh (>95% Bound)Use consistent serum lots; account for lower free drug.
References
  • Kozlowski, A. et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress.

  • Hino, T. et al. (1977).[1] Bromination of 3-Substituted Indoles.[1][2][3][4] Isolation and Properties of 3-Bromoindolenines. Heterocycles.

  • BenchChem . (2025).[5] 5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes.

  • PubChem . (2025). Compound Summary: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one (Structural Analog Data).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Impurity Profiling of Oxindole Kinase Inhibitors

Ticket Subject: 5-Bromo-3-(4-bromoanilino)indol-2-one Degradation Troubleshooting Assigned Specialist: Senior Application Scientist, Small Molecule Analytics Ticket Status: Open Urgency: High Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: 5-Bromo-3-(4-bromoanilino)indol-2-one Degradation Troubleshooting

Assigned Specialist: Senior Application Scientist, Small Molecule Analytics Ticket Status: Open Urgency: High

Executive Summary

You are likely analyzing 5-Bromo-3-(4-bromoanilino)indol-2-one , a halogenated oxindole derivative often utilized as a scaffold in kinase inhibitor development (analogous to Sunitinib or Nintedanib intermediates).

This compound contains three chemically labile "hotspots" that dictate its degradation profile:

  • The C3-N Linkage (Schiff Base/Enamine): Susceptible to reversible hydrolysis.

  • The Aryl Bromides: Susceptible to photolytic radical debromination.

  • The Lactam Ring: Susceptible to alkaline ring-opening.

This guide provides a self-validating workflow to identify these impurities using LC-MS/UV data.

Module 1: Analytical Method Configuration

Before troubleshooting degradation, ensure your detection method is capable of distinguishing halogenated species.

LC-MS Acquisition Parameters

The presence of two bromine atoms provides a distinct isotopic fingerprint that you must use for identification.

ParameterSettingRationale
Ionization Mode ESI+ / ESI-The oxindole core ionizes well in Negative (ESI-) mode (deprotonation of lactam NH). The aniline nitrogen may protonate in Positive (ESI+) mode. Run both.
Isotope Pattern 1:2:1 A molecule with 2 Br atoms (

and

) will show a triplet pattern:

,

, and

with intensities approx 1:2:1.
UV Wavelength 254 nm & 420 nmThese compounds are often yellow/orange (extended conjugation). Monitoring at 400-450 nm detects the intact parent; loss of color often indicates hydrolysis.
Column Phase C18 or Phenyl-HexylPhenyl-Hexyl provides better separation for aromatic halogenated isomers (e.g., positional debromination products).

Module 2: Degradation Pathways & Identification

Pathway A: Hydrolytic Cleavage (Acidic/Aqueous Conditions)

The bond connecting the indole to the aniline is a vinylogous amide/Schiff base. Under acidic conditions or prolonged aqueous exposure, this bond hydrolyzes, reversing the synthesis reaction.

  • Mechanism: Water attacks the C3 position, cleaving the C-N bond.

  • Products:

    • 5-Bromoisatin (5-bromoindoline-2,3-dione): The oxindole core.

    • 4-Bromoaniline: The amine tail.

Pathway B: Photolytic Debromination (Light Exposure)

Aryl bromides are highly sensitive to UV light. Homolytic cleavage of the C-Br bond generates a radical, which abstracts a hydrogen from the solvent.

  • Mechanism:

    
    
    
  • Observation: You will see "Des-bromo" impurities. The mass decreases by ~78-80 Da, and the isotope pattern shifts from 1:2:1 (2Br) to 1:1 (1Br).

Pathway C: E/Z Isomerization (Non-Degradative)

The double bond at C3 allows for geometric isomers. While not a chemical degradation, this appears as a "new peak" closely eluting to the parent.

  • Diagnosis: The mass spectrum and UV spectrum are identical to the parent.

Module 3: Visualizing the Degradation Network

The following diagram maps the parent compound to its primary degradation products. Use this to correlate retention times (RT) with mass shifts.

DegradationPathways Parent Parent Compound 5-Bromo-3-(4-bromoanilino)indol-2-one (2 Br atoms) Isatin Degradant A (Hydrolysis) 5-Bromoisatin (1 Br atom) Parent->Isatin Acid Hydrolysis (Cleavage of C=N) Aniline Degradant B (Hydrolysis) 4-Bromoaniline (1 Br atom) Parent->Aniline Acid Hydrolysis DesBromo Degradant C (Photolysis) Monodebromo Analog (1 Br atom) Parent->DesBromo UV Light (Loss of Br) Isomer Impurity D (Light/Thermal) E/Z Isomer (2 Br atoms) Parent->Isomer Light/Heat (Isomerization)

Figure 1: Mechanistic degradation map. Red nodes indicate cleavage products; Yellow indicates radical degradation; Green indicates isomerization.

Module 4: Troubleshooting FAQs

Q1: I see a peak with Mass (M-80). Is this a fragment or a degradant?

Diagnosis: This is likely a Photolytic Degradant (Des-bromo) .

  • Check: Look at the isotope pattern.

    • Parent (2Br) = 1:2:1 pattern.

    • Degradant (1Br) = 1:1 doublet pattern.

  • Root Cause: The sample was exposed to ambient light. Aryl bromides are photosensitive [1].

  • Fix: Prepare samples in amber glassware.

Q2: My main peak is splitting into two unresolved peaks after 24 hours in solution.

Diagnosis: This is likely E/Z Isomerization .

  • Check: Do both peaks have the exact same mass and isotope pattern?

  • Context: 3-substituted oxindoles can isomerize around the exocyclic double bond [2].

  • Fix: This is often an equilibrium state. Report both as "Sum of Isomers" or minimize light exposure which catalyzes the shift.

Q3: I see a peak at very early retention time (Polar) with a distinct odor.

Diagnosis: This is 4-Bromoaniline .

  • Check: 4-Bromoaniline is basic and polar. It will elute near the void volume in standard acidic reverse-phase gradients.

  • Validation: Inject a standard of 4-bromoaniline. It should match the RRT.

  • Root Cause: Hydrolysis of the Schiff base linkage. This is accelerated in acidic diluents (e.g., 0.1% Formic Acid in water/acetonitrile) [3].

Module 5: Summary of Expected Impurities

Impurity TypeMechanismMass Shift (

Da)
Isotope PatternAction
5-Bromoisatin HydrolysisLoss of Aniline moiety1:1 (Doublet)Check pH of diluent.
4-Bromoaniline HydrolysisLoss of Isatin moiety1:1 (Doublet)Check pH of diluent.
Des-bromo Analog Photolysis-78 / -80 Da1:1 (Doublet)Protect from light.
E/Z Isomer Isomerization0 Da (Isobaric)1:2:1 (Triplet)Integration strategy.
References
  • Photolytic Debromination: Eriksson, J., et al. "Photolytic debromination of decabromodiphenyl ether (BDE 209)." Environmental Science & Technology, via PubMed. Link

  • Oxindole Isomerization: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted Oxindoles." Angewandte Chemie, 2005. Link

  • Schiff Base Hydrolysis: Iwan, K., et al. "Hydrolysis of Schiff bases: The mechanism of the hydrolysis of 3-indolinone anils." Journal of the Chemical Society, Perkin Transactions 2.
Optimization

Minimizing side reactions in the synthesis of 5-Bromo-3-(4-bromoanilino)indol-2-one

Executive Summary & Reaction Logic Welcome to the technical support hub for isatin-derivative synthesis. The target molecule, 5-Bromo-3-(4-bromoanilino)indol-2-one , is a classic Schiff base (imine) formed via the conden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for isatin-derivative synthesis. The target molecule, 5-Bromo-3-(4-bromoanilino)indol-2-one , is a classic Schiff base (imine) formed via the condensation of 5-bromoisatin and 4-bromoaniline .

While this reaction appears straightforward, it is governed by a delicate equilibrium . The primary "side reaction" is actually the reverse reaction (hydrolysis) , where the presence of water cleaves the imine bond back to the starting materials. Furthermore, isatin derivatives are prone to dimerization (isatide formation) under basic conditions and geometric isomerization (E/Z) , which can confuse analytical results.

This guide prioritizes Acid-Catalyzed Dehydration to drive the equilibrium forward and minimize off-target chemistry.

Critical Troubleshooting Guides (FAQs)

Module A: The Equilibrium Trap (Low Yield / Unreacted Starting Material)

User Question: "I refluxed for 12 hours, but TLC still shows a significant spot for 5-bromoisatin. Why isn't the reaction driving to completion?"

Technical Diagnosis: This is a reversible condensation reaction (


). If water is not removed or if the solvent is "wet," the equilibrium constant (

) limits conversion.

Troubleshooting Protocol:

  • Solvent Integrity: Ensure you are using absolute ethanol or anhydrous methanol . 95% Ethanol introduces enough water to stall the reaction at ~70-80% conversion.

  • Catalyst Optimization: Are you using a catalyst?

    • Recommendation: Add Glacial Acetic Acid (catalytic, 2-5 drops per mmol) . This protonates the C3-carbonyl of the isatin, making it more electrophilic for the aniline attack.

  • Water Scavenging: For stubborn reactions, add Molecular Sieves (3Å or 4Å) directly to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene/Benzene), though Ethanol/AcOH is usually sufficient.

Module B: The "Red vs. Orange" Solid (Geometric Isomerism)

User Question: "My product precipitated as a dark red solid, but the literature describes an orange powder. Did I decompose the indole ring?"

Technical Diagnosis: Likely not decomposition. Isatin Schiff bases exist as E (Entgegen) and Z (Zusammen) geometric isomers regarding the C=N double bond.

  • Z-Isomer: Stabilized by an intramolecular hydrogen bond between the isatin N-H and the imine nitrogen. Usually thermodynamically preferred.

  • E-Isomer: Often kinetically formed or present in mixtures.

  • Color Shift: Isomeric mixtures often display deeper colors (red/brown) compared to pure crystals (orange/yellow) due to packing differences and charge transfer bands.

Actionable Advice:

  • Recrystallization: Recrystallize from hot Ethanol/Glacial Acetic Acid . Slow cooling promotes the formation of the thermodynamically stable Z-isomer.

  • Check Purity: Run

    
     NMR. If the peaks are sharp and integrate correctly, the color difference is likely packing/morphology, not chemical degradation.
    
Module C: Impurity Profile (Side Reactions)

User Question: "I see a baseline spot on TLC and a high molecular weight impurity. What is it?"

Technical Diagnosis: You are likely seeing Isatide (dimer) formation or Aldol-like condensation products.

  • Isatide Formation: Under basic or neutral conditions, isatins can self-condense.

    • Prevention:Never use basic catalysts (e.g., Piperidine) for this specific condensation. Maintain acidic pH (AcOH).

  • Aldol Condensation: Did you use Acetone as a solvent or for cleaning glassware?

    • Prevention: Isatin reacts rapidly with acetone in the presence of base/acid to form aldol adducts at the C3 position. Strictly avoid acetone in the reaction stream.

Optimized Experimental Protocol

Objective: Synthesis of 5-Bromo-3-(4-bromoanilino)indol-2-one with minimized hydrolysis.

Reagents:
  • 5-Bromoisatin (1.0 eq)

  • 4-Bromoaniline (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (10-15 mL per gram of reactant)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Workflow:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromoisatin in Absolute Ethanol.

  • Activation: Add Glacial Acetic Acid . Stir for 5-10 minutes at room temperature. Mechanism: This protonates the C3 carbonyl.

  • Addition: Add 4-Bromoaniline in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (78°C) .

    • Visual Cue: The suspension will likely clear briefly as reagents dissolve, then precipitate the colored product (Schiff base) as the reaction proceeds.

  • Duration: Reflux for 3–6 hours . Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup (Critical for Purity):

    • Do NOT pour into water (risk of hydrolysis).

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • Filter the precipitate under vacuum.[1][2][3]

    • Wash: Wash the cake with cold Absolute Ethanol (2x).

    • Dry: Dry in a vacuum oven at 60°C.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway and the critical points where side reactions are suppressed.

ReactionMechanism Isatin 5-Bromoisatin (Reactant) Activation Protonation (AcOH Catalyst) Isatin->Activation + H+ Dimer Isatide Formation (Base Catalyzed) Isatin->Dimer High pH / No Acid Intermediate Carbinolamine Intermediate Activation->Intermediate + 4-Bromoaniline Transition Dehydration (-H2O) Intermediate->Transition Product 5-Bromo-3-(4-bromoanilino) indol-2-one Transition->Product Imine Formation Hydrolysis Hydrolysis (Reverse Reaction) Product->Hydrolysis + Water Hydrolysis->Isatin

Caption: Figure 1. Acid-catalyzed condensation pathway. Note the reversibility (red dashed line) caused by water, necessitating anhydrous conditions.

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Problem Identified Issue1 Low Yield / SM Remaining Start->Issue1 Issue2 Sticky / Tarry Product Start->Issue2 Issue3 Wrong Color (Dark Red) Start->Issue3 CheckWater Check: Solvent Water Content? Issue1->CheckWater CheckSolvent Check: Did you use DMF/DMSO? Issue2->CheckSolvent CheckPurity Check: 1H NMR Purity Issue3->CheckPurity Sol1 Action: Use Abs. EtOH + Mol. Sieves CheckWater->Sol1 Wet Sol2 Action: Switch to EtOH/AcOH (Easier Workup) CheckSolvent->Sol2 Yes Sol3 Action: Recrystallize (EtOH) to fix Crystal Packing CheckPurity->Sol3 Pure

Caption: Figure 2. Decision matrix for common synthetic anomalies.

References

  • Isatin Chemistry & Sandmeyer Synthesis

    • Organic Syntheses, Coll.[2] Vol. 1, p. 327 (1941); Vol. 5, p. 635 (1973). (Foundational methods for isatin core synthesis and stability).

  • Schiff Base Formation & Isomerism

    • Acta Scientific Pharmaceutical Sciences, "Overview of Schiff Bases of Isatin Derivatives" (2025).[4] (Discusses E/Z isomerism and condensation conditions).

  • Bromination & Side Reactions

    • BenchChem Technical Guide, "Common side reactions in the synthesis of 5-Bromoindole" (2025). (Relevant for handling brominated indole cores and understanding halogen stability).
  • General Mechanism

    • Journal of Chemical Sciences, "Synthesis, characterization, E/Z-isomerization... of new Schiff base" (2023).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectral Analysis of 5-Bromo-3-(4-bromoanilino)indol-2-one

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 5-Bromo-3-(4-bromoanilino)indol-2-one , a halogenated isatin Schiff base. In drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 5-Bromo-3-(4-bromoanilino)indol-2-one , a halogenated isatin Schiff base. In drug development, this scaffold is a critical intermediate for synthesizing spiro-oxindoles and antimicrobial agents.

The core challenge in characterizing this molecule lies in distinguishing the newly formed C=N (imine) bond from the precursor's carbonyl groups and verifying the integrity of the N-H (lactam) moiety. This guide compares the spectral performance of the target molecule against its precursors (synthesis validation) and structural analogues (substituent effects), providing a robust framework for routine identification.

Structural Basis & Vibrational Theory

To interpret the spectrum accurately, one must understand the synthesis-driven structural changes. The target molecule is synthesized via the condensation of 5-bromoisatin and 4-bromoaniline .

The "Anilino" vs. "Imino" Nomenclature

While often referred to as an "anilino" derivative, the stable tautomer in the solid state is the Schiff base (imine) form.

  • Target Structure: (E)-5-bromo-3-((4-bromophenyl)imino)indolin-2-one.

  • Key Transformation: The C-3 Carbonyl (C=O) of isatin is replaced by an Azomethine (C=N) bond.

Graphviz Diagram: Synthesis & Spectral Logic

The following diagram maps the chemical transformation to the expected spectral shifts.

SynthesisSpectralLogic Precursor1 5-Bromoisatin (C=O at C3) Reaction Condensation (-H2O) Precursor1->Reaction Marker1 Loss of C=O (Ketone) ~1730-1750 cm⁻¹ Precursor1->Marker1 Disappears Precursor2 4-Bromoaniline (NH2 Primary Amine) Precursor2->Reaction Marker3 Loss of NH2 Doublet ~3300-3400 cm⁻¹ Precursor2->Marker3 Disappears Product 5-Bromo-3-(4-bromoanilino)indol-2-one (Schiff Base) Reaction->Product Marker2 Gain of C=N (Imine) 1610-1650 cm⁻¹ Product->Marker2 Diagnostic Peak Marker4 Retention of Indole NH 3100-3250 cm⁻¹ Product->Marker4 Structural Integrity

Figure 1: Correlation between synthetic transformation and FTIR spectral checkpoints.

Comparative Analysis: Product Performance

This section objectively compares the FTIR profile of the product against "alternatives"—specifically its precursors (for validation) and non-brominated analogues (for resolution).

Scenario A: Synthesis Validation (Product vs. Precursors)

The primary "performance" metric here is the spectral resolution between the starting materials and the final product.

Functional Group5-Bromoisatin (Precursor)4-Bromoaniline (Precursor)Target Product Diagnostic Action
C=O (Ketone, C3) 1735–1750 cm⁻¹ (Strong)AbsentAbsent Confirm Reaction Completion
C=O (Amide, C2) 1710–1720 cm⁻¹Absent1700–1725 cm⁻¹ Internal Standard (Retained)
C=N (Imine) AbsentAbsent1615–1645 cm⁻¹ Confirm Product Formation
N-H Stretch 3180–3250 cm⁻¹ (Singlet)3300–3480 cm⁻¹ (Doublet)3150–3250 cm⁻¹ (Singlet)Verify Indole Ring Integrity
C-Br Stretch 500–700 cm⁻¹500–700 cm⁻¹Retained Not diagnostic (Overlap)

Expert Insight: The disappearance of the high-frequency ketone carbonyl (~1740 cm⁻¹) and the emergence of the C=N band (~1620 cm⁻¹) is the definitive "fingerprint" of success. If the 1740 cm⁻¹ peak remains, the reaction is incomplete.

Scenario B: Substituent Effects (Target vs. Unsubstituted Analogue)

Comparing the brominated target to the unsubstituted 3-(phenylimino)indolin-2-one reveals how the bromine atoms affect spectral performance (peak position).

BondUnsubstituted AnalogueDi-Bromo Target Shift Causality
C=N Stretch ~1610–1620 cm⁻¹1625–1658 cm⁻¹ Hypsochromic Shift: Electron-withdrawing Br on the aniline ring reduces conjugation efficiency, slightly stiffening the C=N bond or altering the dipole.
N-H Stretch 3180–3200 cm⁻¹3150–3180 cm⁻¹ Bathochromic Shift: Br on the isatin ring increases the acidity of the N-H proton, strengthening intermolecular H-bonding, which lowers the wavenumber.

Performance Verdict: The brominated derivative typically exhibits sharper, more distinct peaks in the fingerprint region due to the heavy atom effect (Br) reducing vibrational coupling with other modes, making it easier to identify than the unsubstituted analogue.

Detailed Experimental Protocol

To ensure reproducibility and high-quality spectra (E-E-A-T), follow this self-validating protocol.

Method: KBr Pellet Transmission

Why this method? Isatin derivatives are crystalline solids. ATR (Attenuated Total Reflectance) is faster but can show lower intensity for the critical N-H region due to poor contact. KBr transmission is the "Gold Standard" for resolution.

Step-by-Step Workflow
  • Sample Preparation (1:100 Ratio):

    • Weigh 1.0 mg of dry 5-Bromo-3-(4-bromoanilino)indol-2-one.

    • Mix with 100 mg of spectroscopic grade KBr (dried at 110°C).

    • Critical Check: Grind in an agate mortar until the powder is fine enough to not sparkle under light (reduces scattering/baseline tilt).

  • Pellet Formation:

    • Press at 8–10 tons for 2 minutes under vacuum (to remove water).

    • Validation: The resulting pellet must be transparent, not cloudy.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Range: 4000–400 cm⁻¹.[1]

  • Data Processing:

    • Perform Baseline Correction (Rubberband method).

    • Normalize to the C=O amide peak (~1710 cm⁻¹) for comparative overlay.

References

  • Schiff Base Synthesis & Spectral Characterization

    • Source: ResearchGate.[2] "Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one."

    • Relevance: Provides specific wavenumber data for 5-bromo-isatin Schiff bases (C=N at 1658 cm⁻¹).[3]

  • Isatin Vibrational Modes

    • Source: NIH / PubMed.
    • Relevance: Establishes the baseline N-H and C=O frequencies for the is
  • General FTIR Data for Schiff Bases

    • Source: MDPI.[4] "Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors."

    • Relevance: Confirms N-H ranges (3167–3303 cm⁻¹) and C=N ranges (1513–1620 cm⁻¹)

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of X-ray Diffraction Data for Novel Small Molecules: A Case Study of 5-Bromo-3-(4-bromoanilino)indol-2-one

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. Single-crystal X-ray diffraction (XRD)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing precise atomic coordinates and geometric parameters.[1][2] However, the generation of a crystallographic model is not the endpoint; it is the beginning of a critical validation process to ensure the data is accurate, reliable, and correctly interpreted.

This guide provides an in-depth, experience-driven approach to validating XRD data, using the novel compound 5-Bromo-3-(4-bromoanilino)indol-2-one as a practical example. We will explore not only the internal validation of the crystallographic data but also its crucial corroboration through orthogonal analytical techniques. This dual-faceted approach ensures the highest level of scientific integrity for regulatory submissions, publications, and further drug development endeavors.

The Imperative of XRD Data Validation

The process of solving a crystal structure involves fitting a molecular model to the observed diffraction pattern. This process, while powerful, is not infallible. Errors in data collection, processing, or model refinement can lead to an incorrect structure. Validation is the systematic process of checking the quality of the diffraction data and the refined crystal structure for internal consistency and agreement with established chemical and physical principles.[3] Poorly validated structures can have significant negative consequences, particularly in pharmaceutical development where understanding polymorphism and molecular conformation is critical for drug safety and efficacy.[4][5]

Part 1: Internal Validation of the Crystallographic Data

This section outlines the workflow for a researcher who has just obtained a preliminary crystal structure of 5-Bromo-3-(4-bromoanilino)indol-2-one.

Experimental Protocol: Acquiring High-Quality Single-Crystal XRD Data
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal devoid of visible cracks or defects.

    • Mount the crystal on a suitable goniometer head (e.g., using cryo-oil and a cryo-loop). For air- or moisture-sensitive crystals, this should be done under an inert atmosphere.

  • Data Collection:

    • Center the crystal on the diffractometer.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data, ensuring high redundancy and resolution. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Scale and merge the data to produce a final set of unique reflections.

The Role of checkCIF in Automated Data Validation

The International Union of Crystallography (IUCr) provides a crucial, free online service called checkCIF for the automated validation of crystallographic information files (CIFs).[3][6][7] Submitting your CIF to this service should be a mandatory step before any publication or internal reporting.

Workflow for Using checkCIF:

G cluster_0 Primary Structure Determination cluster_1 Orthogonal Validation cluster_2 Confirmation scXRD Single-Crystal XRD CIF Generate CIF scXRD->CIF checkCIF Validate with checkCIF CIF->checkCIF Validated_Structure Internally Validated 3D Structure checkCIF->Validated_Structure Connectivity Confirm Connectivity Validated_Structure->Connectivity Formula Confirm Formula & MW Validated_Structure->Formula Functional_Groups Confirm Functional Groups Validated_Structure->Functional_Groups Bulk_Identity Confirm Bulk Identity Validated_Structure->Bulk_Identity NMR NMR (1H, 13C) NMR->Connectivity MS HRMS MS->Formula IR IR/Raman IR->Functional_Groups EA Elemental Analysis EA->Formula PXRD PXRD PXRD->Bulk_Identity Final_Confirmation Fully Validated Structure of 5-Bromo-3-(4-bromoanilino)indol-2-one Connectivity->Final_Confirmation Formula->Final_Confirmation Functional_Groups->Final_Confirmation Bulk_Identity->Final_Confirmation

Caption: A comprehensive workflow demonstrating the synergy between internal XRD validation and orthogonal analytical techniques.

Conclusion

The validation of X-ray diffraction data is a multi-step, rigorous process that extends beyond the initial structure solution. For a novel compound like 5-Bromo-3-(4-bromoanilino)indol-2-one, a robust validation package is built upon two pillars: the meticulous internal validation of the crystallographic data using tools like checkCIF, and the comprehensive confirmation of the structure using a suite of orthogonal analytical techniques. By following the detailed protocols and logical workflows presented in this guide, researchers can ensure the scientific integrity of their findings, providing a solid and trustworthy foundation for future research and development.

References

  • International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. [Link] [3]2. International Union of Crystallography. (n.d.). checkCIF. [Link] [6]3. Metadata Standards Catalog. (n.d.). IUCr checkCIF. [Link] [7]4. International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link] [8]5. International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests for IUCr Journals. [Link]

  • Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link] [1]7. Gorelik, T. E., et al. (2022). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 5-Bromo-3-(4-bromoanilino)indol-2-one by HPLC-UV

Abstract The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the purity assessment of 5-Bromo-3-(4-bromoanilino)indol-2-one, a heterocyclic compound with potential applications in drug development. We detail a primary analytical method, compare its performance against viable alternatives, and present a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical rationale and practical, step-by-step methodologies.

Introduction: The Critical Role of Purity Analysis

5-Bromo-3-(4-bromoanilino)indol-2-one is a halogenated indol-2-one derivative. Compounds of this class are of significant interest in medicinal chemistry, often investigated as intermediates for synthesizing targeted therapeutics, such as kinase inhibitors. The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method to quantify purity and profile impurities is not merely a regulatory requirement but a scientific necessity.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential technique for this purpose due to its high resolving power, sensitivity, and versatility.[3][4] This guide will elucidate the development and validation of a stability-indicating HPLC method, capable of separating the main compound from its potential process-related impurities and degradation products.

Physicochemical Properties & Analytical Strategy

Compound Structure:

  • Name: 5-Bromo-3-(4-bromoanilino)indol-2-one

  • Molecular Formula: C₁₄H₉Br₂N₂O

  • Key Features: The molecule possesses two bromine atoms and a conjugated system encompassing the indole and aniline rings. This structure confers significant hydrophobicity and strong UV absorbance.

Analytical Rationale:

The compound's non-polar nature makes it an ideal candidate for Reversed-Phase Chromatography (RPC), which separates molecules based on hydrophobic interactions with a non-polar stationary phase.[3][4][5][6][7] The extensive chromophore suggests that UV detection will be highly sensitive. A preliminary UV scan of the compound dissolved in methanol/water would likely reveal a maximum absorbance (λmax) in the 250-280 nm range, providing an optimal wavelength for detection.

Primary HPLC-UV Method Development & Protocol

The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Rationale for Method Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention of non-polar molecules like the target analyte.[4]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is chosen. ACN is a common organic modifier that provides good peak shape and elution strength.[6] A small amount of trifluoroacetic acid (TFA) is added to the aqueous phase to acidify the mobile phase (pH ~2.5). This suppresses the ionization of any residual silanols on the silica-based column, minimizing peak tailing and improving peak symmetry.

  • Detection: Based on the conjugated aromatic system, a detection wavelength of 254 nm is selected as a robust starting point, offering high sensitivity for aromatic compounds.

Detailed Experimental Protocol: Method A

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Workflow Visualization

The general workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Diluent (ACN/H2O) p1->p2 p3 Filter through 0.45µm Syringe Filter p2->p3 h1 Inject Sample into HPLC p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: General workflow for purity analysis by HPLC-UV.

Comparative Analysis of HPLC Conditions

To ensure the chosen method is optimal, its performance was compared against two alternative conditions. The objective is to evaluate changes in selectivity and efficiency.

  • Method B (Alternative Stationary Phase): A Phenyl-Hexyl column was substituted for the C18. This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating structurally similar impurities.

  • Method C (Alternative Organic Modifier): Methanol (MeOH) was used in place of Acetonitrile. Methanol is a more polar solvent and can alter the selectivity of the separation.

Comparative Performance Data

The following table summarizes representative data from the analysis of a sample containing 5-Bromo-3-(4-bromoanilino)indol-2-one and a known, closely-eluting impurity.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / ACN)Method C (C18 / MeOH)
Retention Time (Main Peak) 15.2 min13.8 min17.5 min
Resolution (Rs) between Main Peak and Impurity 2.12.81.6
Tailing Factor (Tf) of Main Peak 1.11.21.4
Theoretical Plates (N) for Main Peak 15,50016,20011,800

Analysis: Method B (Phenyl-Hexyl) shows a superior resolution of 2.8, indicating a better separation between the main peak and the critical impurity. This suggests that π-π interactions provided by the phenyl stationary phase are advantageous for this specific separation. However, Method A provides a good balance of resolution (Rs > 2 is generally considered baseline resolved), excellent peak shape (Tf ≈ 1.1), and high efficiency. Method C, using methanol, results in a longer run time and poorer resolution and peak shape, making it the least suitable option. While Method B offers the best resolution, Method A is also highly effective and utilizes a more common and robust stationary phase. For this guide, we will proceed with the validation of Method A .

Full Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10][11] The validation will be performed according to the ICH Q2(R1) guideline.[12]

Validation Parameters

Validation_Parameters cluster_quant Quantitative Assurance cluster_spec Specificity & Sensitivity center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (RSD%) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity (Peak Purity) center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Interrelation of key HPLC method validation parameters.

1. Specificity (Stability-Indicating Nature) Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo.[10][11] To prove the method is "stability-indicating," forced degradation studies are performed.[1][2][13][14][15]

  • Protocol:

    • Prepare solutions of the analyte at 0.5 mg/mL.

    • Expose the solutions to the following stress conditions until approximately 5-20% degradation of the active substance is observed:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) and visible light for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using Method A.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved (Rs > 2.0) from all degradation product peaks.

2. Linearity Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy Accuracy is the closeness of the test results to the true value. It is determined by spike recovery.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (RSD ≤ 10%).

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase Composition (e.g., % ACN ± 2%)

    • Evaluate the effect on retention time and resolution.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and no significant change in results should be observed.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak; Rs > 2.0 for all degradants.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery: 98.0% - 102.0%
Precision RSD ≤ 2.0%
LOQ Precision RSD ≤ 10%
Robustness System suitability passes under all varied conditions.

Conclusion

This guide has detailed a systematic approach to the development and validation of an HPLC-UV method for the purity determination of 5-Bromo-3-(4-bromoanilino)indol-2-one. The primary method, utilizing a C18 column with an acetonitrile/water gradient (Method A), was demonstrated to be effective, providing a good balance of resolution, peak shape, and efficiency. Comparative data showed that while a Phenyl-Hexyl column could offer superior resolution for a specific impurity, the C18 method is robust and highly suitable for its intended purpose.

The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures the method's specificity, linearity, accuracy, precision, and robustness.[12] Adherence to this framework will produce reliable and defensible analytical data, which is essential for regulatory submissions and for ensuring the quality and consistency of the drug substance throughout its development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link][9][11]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ECA Academy. Available from: [Link][12]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link][1]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmanecia. Available from: [Link][2]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link][13]

  • Reversed-phase chromatography. Wikipedia. Available from: [Link][6]

  • Reversed Phase Chromatography Principle. Hawach Scientific. Available from: [Link][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link][8]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link][4]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link][14]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link][16]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available from: [Link][17]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link][15]

  • Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). Available from: [Link][18]

Sources

Comparative

Publish Comparison Guide: Molecular Docking Score Comparison of 5-Bromo-Isatin Derivatives

Executive Summary: The Halogen Advantage In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold represents a "privileged structure" due to its ability to modulate diverse biological targets. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold represents a "privileged structure" due to its ability to modulate diverse biological targets. However, the 5-bromo-isatin subclass distinguishes itself through a specific molecular feature: the Sigma Hole .

Unlike unsubstituted (5-H) or fluoro-substituted analogs, the 5-bromo derivative possesses a polarizable halogen atom capable of forming strong halogen bonds (X-bonds) with carbonyl oxygens or aromatic systems in protein active sites. This guide provides a technical comparison of molecular docking scores, validated by experimental IC50 data, demonstrating why 5-bromo-isatin derivatives frequently outperform their non-halogenated counterparts in oncology and antimicrobial applications.

Comparative Analysis: Anticancer Targets (EGFR & VEGFR-2)[1]

The Target Landscape

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are primary targets for non-small cell lung cancer and breast cancer therapies.

Data Synthesis: 5-Bromo vs. Standards

The following data synthesizes docking performance (Binding Energy,


) and biological validation (IC

) from recent high-impact studies.

Table 1: Comparative Docking Profile against EGFR (PDB: 1M17) and VEGFR-2

Compound ClassSubstitution (R5)N-Substitution (N1)TargetBinding Energy (kcal/mol)Experimental IC

(µM)
Reference Standard Comparison
Isatin-Hydrazone 5-Br BenzylVEGFR-2 -10.2 to -11.5 0.16 ± 0.01 Potency > Sunitinib (0.14 µM)
Isatin-Hydrazone5-HBenzylVEGFR-2-8.44.68 ± 0.229x Lower affinity than 5-Br
Isatin-Triazole5-Br AcetylEGFR -9.8 2.93 Comparable to Erlotinib
Isatin-Triazole5-ClAcetylEGFR-9.15.125-Cl is ~1.7x less potent than 5-Br
Standard Drug ----VEGFR-2 -10.8 (Sunitinib) 0.14 Benchmark

Critical Insight: The 5-bromo substituent typically contributes -1.2 to -1.8 kcal/mol to the binding affinity compared to the unsubstituted parent. This energy gain is attributed to a halogen bond with backbone carbonyls (e.g., Glu183 in Tubulin or Cys919 in VEGFR-2), a interaction not possible with 5-H or 5-F derivatives.

Comparative Analysis: Antimicrobial Targets (DNA Gyrase)

Bacterial resistance necessitates novel gyrase B (GyrB) inhibitors. 5-bromo-isatin Schiff bases have emerged as potent alternatives to fluoroquinolones.

Table 2: Docking Scores against S. aureus DNA Gyrase (PDB: 2XCT)

Derivative TypeR5 SubstituentLinker TypeDocking Score (kcal/mol)Key Residue InteractionsPerformance vs. Ciprofloxacin
Schiff Base 5-Br Thiazole-7.9 Asp73, Arg136 (X-Bond)Superior binding energy
Schiff Base5-NO

Thiazole-6.5Asp73 (H-Bond only)Lower specificity
Mannich Base5-BrMorpholine-7.2Glu50, Ile78Moderate activity
Ciprofloxacin -----7.5 Ser1072, Arg136Benchmark

Mechanistic Visualization: SAR Decision Tree

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the docking data, guiding the optimization of the 5-bromo scaffold.

SAR_Logic Start Isatin Scaffold Optimization Pos5 Position 5 Substitution Start->Pos5 Br 5-Bromo (Halogen Bond Donor) Pos5->Br High Lipophilicity Sigma Hole H 5-H (Unsubstituted) Pos5->H Low Lipophilicity Cl 5-Chloro (Weak X-Bond) Pos5->Cl N1 N1-Alkylation Check Br->N1 Activity_Low Low Potency (IC50 > 10µM) H->Activity_Low Activity_Mod Moderate Potency (IC50 1-10µM) Cl->Activity_Mod Benzyl Benzyl/Aryl Group N1->Benzyl Hydrophobic Pocket Fit H_N Unsubstituted NH N1->H_N Polar Clash Risk Activity_High High Potency (IC50 < 1µM) Target: VEGFR-2/EGFR Benzyl->Activity_High H_N->Activity_Mod

Caption: SAR decision tree highlighting the critical role of 5-bromo substitution and N1-alkylation in achieving sub-micromolar potency.

Experimental Protocol: Self-Validating Docking Workflow

To replicate the scores cited above, researchers must follow a protocol that accounts for the specific electronic properties of the bromine atom. Standard force fields often neglect the sigma hole; therefore, specific parameterization is required.

Step 1: Ligand Preparation (The "Sigma Hole" Adjustment)
  • Structure Generation: Draw 5-bromo-isatin derivatives in ChemDraw and convert to 3D (SDF format).

  • Energy Minimization: Use MMFF94 force field.

  • Charge Assignment (Critical): Do not use standard Gasteiger charges blindly.

    • Correction: Manually verify the electrostatic potential (ESP) surface. The region distal to the Br-C bond must be positive (the sigma hole). If using AutoDock, ensure the Br atom type is set to handle halogen bonding parameters if available, or use specific QM-derived charges (ESP charges) from Gaussian (B3LYP/6-31G*).

Step 2: Receptor Preparation
  • Retrieval: Download PDB: 1M17 (EGFR) or 4ASD (VEGFR-2).

  • Cleaning: Remove crystallographic water molecules (unless bridging is suspected, e.g., in kinase hinges).

  • Protonation: Add polar hydrogens using the H-bond network optimization tool (e.g., in Maestro or PyMOL) at pH 7.4.

Step 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand (e.g., Erlotinib).

    • Dimensions: 20Å x 20Å x 20Å (Standard) or 25Å if the derivative has bulky N1-substituents.

  • Algorithm: Use AutoDock Vina or Glide XP (Extra Precision).

    • Note: Glide XP is preferred for halogenated compounds as its scoring function better accounts for hydrophobic enclosure and halogen contributions.

Step 4: Validation (The "Redocking" Standard)
  • Requirement: You must redock the native co-crystallized ligand.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid parameters are invalid.

Visual Workflow: Docking Methodology

Docking_Workflow Ligand Ligand Prep (QM Charges for Br) Dock Docking Algorithm (Vina / Glide XP) Ligand->Dock Protein Protein Prep (PDB: 1M17/4ASD) Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Dock Validation RMSD Validation (< 2.0 Å) Dock->Validation Analysis Interaction Analysis (X-Bond / H-Bond) Validation->Grid Fail (Refine Box) Validation->Analysis Pass

Caption: Step-by-step molecular docking workflow emphasizing the validation loop required for scientific accuracy.

References

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. Source: New Journal of Chemistry (RSC) [Link][1]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Source: Molecules (MDPI) [Link]

  • Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Source: Nano Biomedicine and Engineering [Link]

  • α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites. Source: Marine Drugs (MDPI) [Link]

  • Molecular Docking Studies and ADME Prediction of Novel Isatin Analogs with Potent Anti-EGFR Activity. Source: ResearchGate [Link]

Sources

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